

# Unveiling the Molecular Architecture of DSPE-PEG2000-COOH: A Technical Guide

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## Compound of Interest

Compound Name: DSPE-PEG2000-COOH

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**DSPE-PEG2000-COOH** is a cornerstone of modern drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted therapies. Its unique tripartite structure confers stability, biocompatibility, and functionality, making it an invaluable tool in the development of advanced therapeutics. This technical guide provides an in-depth exploration of the molecular structure of **DSPE-PEG2000-COOH**, supported by quantitative data, experimental protocols, and detailed visualizations.

## Core Molecular Structure

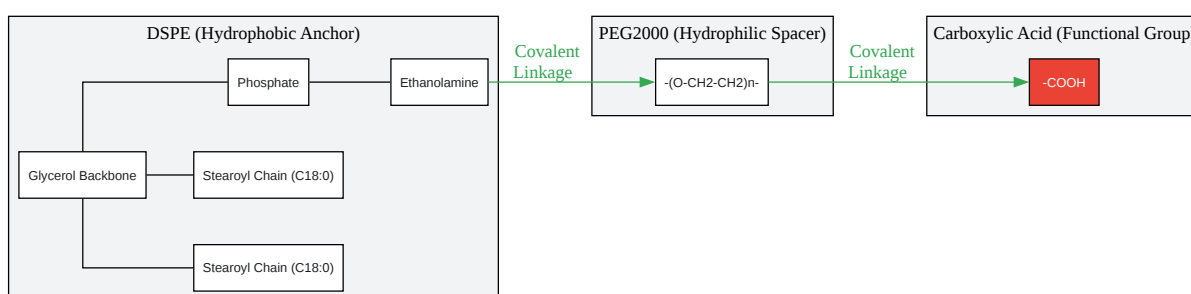
**DSPE-PEG2000-COOH** is a linear amphiphilic block copolymer. Its full chemical name is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000].[1] This name reveals the sequential arrangement of its three primary components:

- **1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE):** This constitutes the hydrophobic lipid anchor of the molecule. DSPE is a phospholipid composed of a glycerol backbone, two saturated 18-carbon stearoyl fatty acid chains, a phosphate group, and an ethanolamine headgroup. The long, saturated fatty acid chains contribute to a high phase transition temperature, resulting in rigid and stable lipid bilayers in liposomal formulations.
- **Polyethylene Glycol 2000 (PEG2000):** This is a hydrophilic polymer chain with an average molecular weight of approximately 2000 Daltons.[2][3][4] The PEG chain is covalently attached to the ethanolamine headgroup of DSPE. In aqueous environments, the PEG

moiety forms a hydrated layer on the surface of nanoparticles, providing a "stealth" characteristic that sterically hinders recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.[2]

- **Carboxylic Acid (COOH):** Located at the distal end of the PEG chain, the terminal carboxylic acid group is a key functional moiety.[2][3] This group allows for the covalent conjugation of various targeting ligands, such as antibodies, peptides, or small molecules, which contain primary amine groups.[1][5] This conjugation is typically achieved through the formation of a stable amide bond, often facilitated by carbodiimide chemistry using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][6]

The linkage between these components is crucial to the molecule's function. The PEG chain is attached to the nitrogen atom of the DSPE's ethanolamine headgroup. This precise connectivity ensures that the hydrophobic DSPE can anchor within a lipid bilayer, while the hydrophilic PEG chain and its terminal functional group are exposed to the aqueous exterior.



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Molecular structure of **DSPE-PEG2000-COOH**.

## Quantitative Data

The physicochemical properties of **DSPE-PEG2000-COOH** are critical for its application in drug delivery formulations. The following table summarizes key quantitative data for this molecule.

Property	Value	Reference
Average Molecular Weight	~2780.38 Da	<a href="#">[1]</a> <a href="#">[7]</a>
PEG Chain Molecular Weight	~2000 Da	<a href="#">[4]</a> <a href="#">[5]</a>
Chemical Formula	C131H257NNaO55P (as sodium salt)	<a href="#">[7]</a>
Appearance	White to off-white solid	
Solubility	Soluble in chloroform and warm water	

## Experimental Protocols

The utility of **DSPE-PEG2000-COOH** is best demonstrated through its application in the formulation of liposomes. Below is a detailed protocol for the preparation of **DSPE-PEG2000-COOH**-containing liposomes using the thin-film hydration and extrusion method.

## Materials

- Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
- Cholesterol
- **DSPE-PEG2000-COOH**
- Organic solvent (e.g., chloroform or a 2:1 v/v mixture of chloroform and methanol)
- Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Drug to be encapsulated (optional)

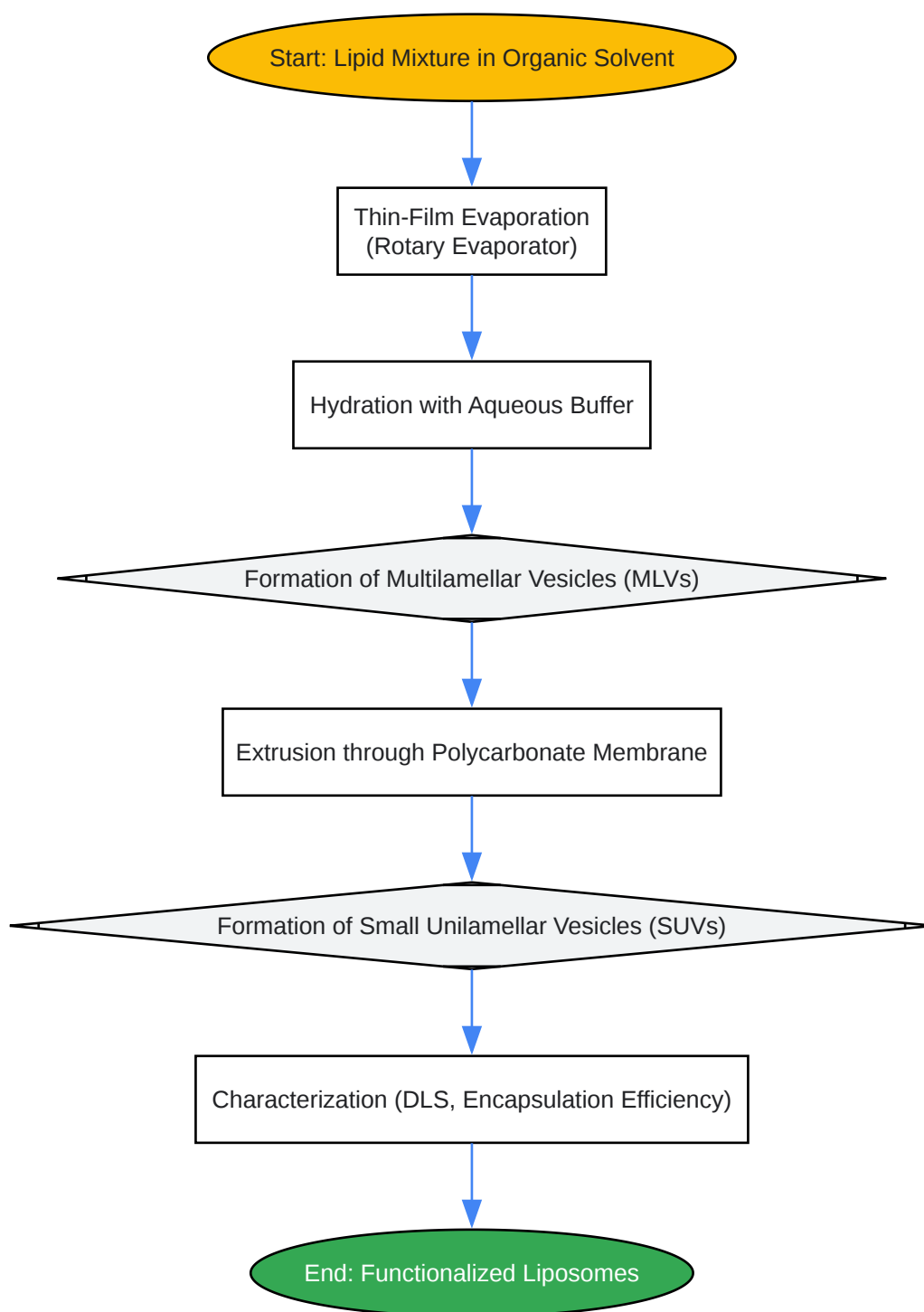
## Equipment

- Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes
- Dynamic Light Scattering (DLS) instrument for size analysis

## Protocol: Liposome Formulation by Thin-Film Hydration

- Lipid Film Preparation:
  - Dissolve DSPC, cholesterol, and **DSPE-PEG2000-COOH** in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Cholesterol:**DSPE-PEG2000-COOH**).<sup>[8]</sup>
  - Attach the flask to a rotary evaporator.
  - Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).
  - Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
  - To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.
- Hydration:
  - Add the hydration buffer (pre-heated to the same temperature as the evaporation step) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

- Hydrate the lipid film by gentle rotation in the water bath for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).
- Extrusion:
  - Assemble the liposome extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
  - Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a homogenous population of small unilamellar vesicles (SUVs).
- Characterization:
  - Determine the particle size distribution and zeta potential of the formulated liposomes using Dynamic Light Scattering (DLS).
  - The encapsulation efficiency of the drug can be determined by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug concentration in the liposomal fraction.

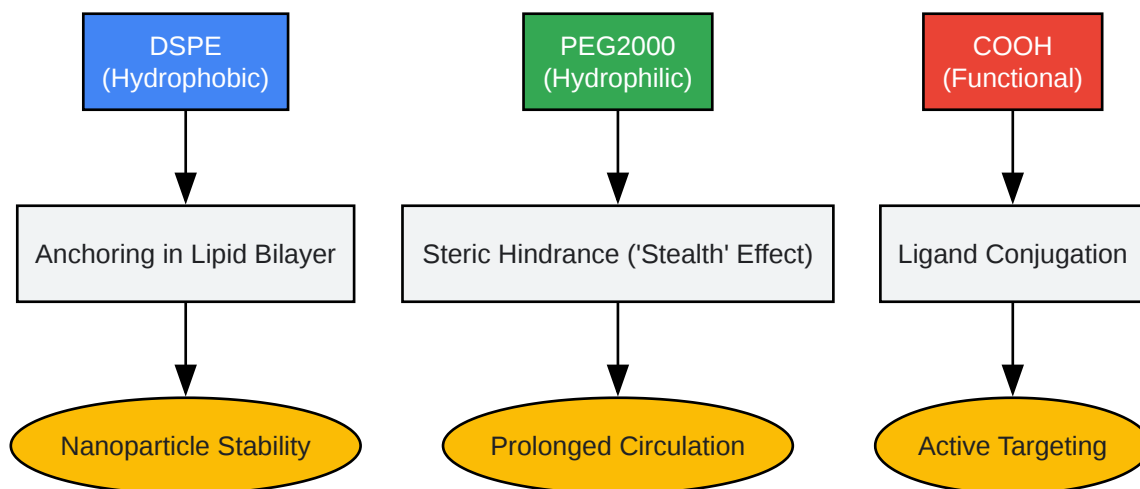


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Workflow for liposome preparation.

## Logical Relationships in Drug Delivery

The structural components of **DSPE-PEG2000-COOH** have a direct and logical relationship with its function in targeted drug delivery.



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Functionality derived from structure.

In conclusion, the well-defined structure of **DSPE-PEG2000-COOH**, with its distinct hydrophobic, hydrophilic, and functional domains, provides a versatile platform for the development of sophisticated drug delivery systems. A thorough understanding of its molecular architecture and physicochemical properties is essential for its effective utilization in advancing pharmaceutical research and development.

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